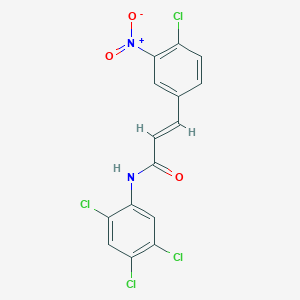![molecular formula C21H26N2O2 B5144788 1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DAPP, is a synthetic compound that belongs to the class of piperazine derivatives. DAPP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
DAPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. DAPP has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Wirkmechanismus
The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. DAPP has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity and increase sleeping time in animal models, indicating its sedative properties. DAPP has also been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. Additionally, DAPP has been shown to reduce the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DAPP has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. DAPP is also relatively stable, which allows for long-term storage and use in experiments. However, DAPP has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on DAPP. One potential direction is to investigate its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of DAPP and its potential therapeutic targets. Additionally, the development of more potent and selective derivatives of DAPP may lead to the discovery of new drugs for the treatment of various neurological disorders.
Synthesemethoden
DAPP can be synthesized by a multi-step process involving the reaction of 3,5-dimethylphenol with propionyl chloride to form 2-(3,5-dimethylphenoxy)propanoic acid, which is then reacted with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPP.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-13-17(2)15-20(14-16)25-18(3)21(24)23-11-9-22(10-12-23)19-7-5-4-6-8-19/h4-8,13-15,18H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYIVANLZSBZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)

![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)




![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)